3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

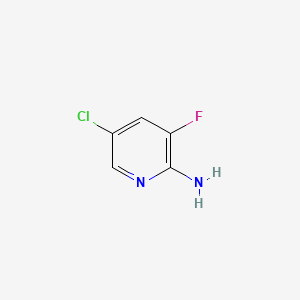

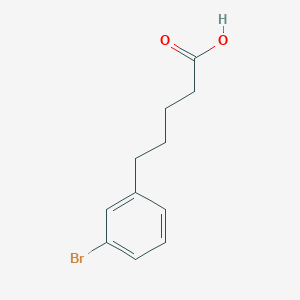

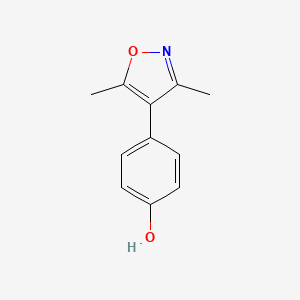

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde (MTBC) is a synthetic organic compound with a unique structure. It is a heterocyclic compound containing a benzothiazole ring and a carbaldehyde group. MTBC has been studied extensively in the scientific literature due to its potential uses in various research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Non-linear Optic Application

A study by Hrobárik et al. (2004) outlines the preparation of novel benzothiazole derivatives, potentially including 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde, for applications in non-linear optics. The synthesis involved sonochemical reductive methylation and the expected non-linear optical properties were studied using the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).

Synthesis of Sulfonic Acids, Esters, and Amides

Dushamov et al. (2020) investigated the treatment of 1,3-benzothiazol-2(3H)-one and its derivatives, including the 3-methyl variant, with chlorosulfonic acid. This led to the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, further reacting to form sulfonic acids, esters, and amides (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

Synthesis of Carbonyl Compounds

Calō et al. (1972) demonstrated the use of benzothiazole-2-carbaldehyde, a compound related to the 3-methyl variant, for synthesizing aldehydes or ketones from amines through transaminations. The method was widely applicable with yields generally exceeding 80% (Calō, Lopez, & Todesco, 1972).

Efficient Synthesis Routes

Brooks et al. (2010) described the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which may include the 3-methyl variant. The described routes were high yielding and involved no major purification issues, providing gram quantities of each aldehyde (Brooks et al., 2010).

Ion Sensing Application

Ganjali et al. (2007) found that a derivative of this compound could be used as a neutral ionophore for an Er(III) membrane sensor. This application highlights the compound's potential in analytical chemistry, particularly in ion sensing technology (Ganjali, Rezapour, Rasoolipour, Norouzi, & Adib, 2007).

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde are currently unknown. This compound is structurally similar to other benzothiazole derivatives, which have been found to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, benzothiazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound remains to be elucidated.

Biochemical Pathways

Benzothiazole derivatives can influence a variety of biochemical pathways depending on their targets

properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzothiazole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNTYPVVJROQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)SC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471687 |

Source

|

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175693-04-6 |

Source

|

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)